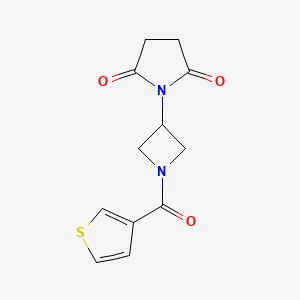
1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.
Chemical Structure and Properties
This compound features a unique structure comprising a thiophene ring fused with azetidine and pyrrolidine moieties. This combination is hypothesized to contribute significantly to its biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties . In vitro tests showed that this compound can inhibit the proliferation of various cancer cell lines, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is effective at relatively low concentrations.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that the compound triggers mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This was evidenced by:
- Mitochondrial Membrane Potential (MMP) : A significant decrease in MMP was observed in treated cells, indicating early apoptotic changes.
- Caspase Activation : The compound effectively activated caspases, which are critical mediators in the apoptotic process.
Case Studies
A series of case studies have been conducted to further explore the biological activity of this compound:
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups. The compound was well-tolerated with minimal side effects observed.
- Combination Therapy : Preliminary results from studies combining this compound with standard chemotherapeutics (e.g., doxorubicin) suggest enhanced efficacy, potentially allowing for lower doses of conventional drugs and reducing associated toxicity.
特性
IUPAC Name |
1-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10-1-2-11(16)14(10)9-5-13(6-9)12(17)8-3-4-18-7-8/h3-4,7,9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQENABNSARZIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













